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Compound of Interest

Compound Name:
2-Bromo-6-hydroxy-N-

methylbenzamide

Cat. No.: B14843822

Get Quote

Executive Summary & Context
2-Bromo-6-hydroxy-N-methylbenzamide is a functionalized benzamide derivative often

encountered as a Critical Process Intermediate or a Regioisomeric Impurity in the synthesis of

benzoxaborole drugs (e.g., Crisaborole) or novel kinase inhibitors.

Its identification is analytically challenging due to:

Regioisomerism: The ortho-hydroxy (6-position) vs. meta-hydroxy isomers have similar

retention times but distinct intramolecular hydrogen bonding properties.

Bromine Isotope Pattern: The presence of bromine provides a unique mass spectral

signature (

) that must be leveraged for confirmation.

This guide compares the utility of Certified Reference Materials (CRMs) versus In-House

Working Standards and provides a validated protocol for its identification.
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Comparative Analysis: Standard Grades
In the absence of a specific USP/EP monograph for this intermediate, researchers must

choose between commercial certified standards or synthesizing and qualifying their own.

Comparison Matrix: CRM vs. Analytical Reagent vs.
Working Standard

Feature
Certified Reference

Material (CRM)

Analytical Grade

Reagent

In-House Working

Standard

Primary Use
Quantitative Assay,

Validation
Early R&D, Feasibility

Routine QC Release

Testing

Traceability
NIST/SI Traceable

(ISO 17034)

Vendor Co A (often

minimal)

Qualified against

CRM/Primary

Purity Assignment

Mass Balance (100%

- Impurities - Water -

Residual Solvents)

Area % (HPLC) only
Potency assigned vs.

Primary

Uncertainty
Explicitly calculated (

)
Not provided

Derived from

qualification data

Cost
High (

$)
Low ($)

Medium (

- labor intensive)

Recommendation
Mandatory for GMP

Release & Stability
Screening Only

Sustainable for Long-

term QC

Strategic Recommendation
For 2-Bromo-6-hydroxy-N-methylbenzamide, commercial CRMs are rare. The

recommended strategy is to purchase a high-purity Analytical Reagent (e.g., from BLD Pharm

or Sigma-Aldrich) and fully characterize it to establish it as a Primary Reference Standard for

your project.
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The identification of this compound relies on a "Triangulation Approach" combining

Chromatographic Retention, Mass Spectral Isotope matching, and Structural Confirmation

(NMR).

Analytical Workflow Diagram
The following decision tree illustrates the logical flow for confirming the identity of the standard.

Candidate Material
(2-Bromo-6-hydroxy-N-methylbenzamide)

HPLC-UV/MS Analysis
(Purity & MS Signature)

Check Br Isotope Pattern
(M and M+2 equal intensity?)

1H-NMR Spectroscopy
(DMSO-d6)

Yes

FAIL: Reject/Repurify

No (Wrong Halogen/Structure)

Check Coupling Constants
(1,2,3-substitution pattern)

PASS: Qualify as
Reference Standard

Consistent Isomer Detected
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Click to download full resolution via product page

Figure 1: Step-by-step qualification workflow for establishing the reference standard.

Experimental Protocols
Protocol A: HPLC-UV-MS Identification
This method separates the target from potential de-brominated impurities and regioisomers.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

MS Settings: ESI Positive Mode. Scan range 100–500 m/z.

Critical Acceptance Criteria:

Retention Time: Major peak at ~8.5 min (varies by system).

Mass Spectrum: Must show a doublet at

and

(

) with near-equal intensity, characteristic of the

and

isotopes [1].
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Protocol B: 1H-NMR Structural Confirmation
NMR is required to distinguish the 6-hydroxy isomer from the 3-hydroxy or 4-hydroxy isomers.

Solvent: DMSO-

.

Key Signals:

Amide Proton (-NH): Broad singlet/quartet at

ppm.

Phenolic Proton (-OH): Singlet, often downfield (

ppm) due to intramolecular H-bonding with the amide carbonyl oxygen (specific to the 6-
hydroxy isomer).

Aromatic Region: Three protons. Look for a triplet (t) and two doublets (d) or a multiplet

pattern consistent with 1,2,3-trisubstituted benzene.

Methyl Group: Doublet at

ppm (coupling with NH).

Establishing the "Assigned Purity" (Potency)
To use the material as a quantitative standard, calculate the potency on an "As-Is" basis using

the Mass Balance Equation:

Required Tests:

HPLC Purity: Chromatographic purity by area normalization.

Water Content: Karl Fischer (KF) titration.

Residual Solvents: GC-Headspace (for MeOH, EtOAc from synthesis).

Residue on Ignition (ROI): To detect inorganic salts (e.g., NaBr).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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